molecular formula C9H9N3O3 B2851059 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid CAS No. 893751-88-7

4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid

Cat. No.: B2851059
CAS No.: 893751-88-7
M. Wt: 207.189
InChI Key: KJENJEJHBPHCQT-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid (CAS 893751-88-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular framework that incorporates both an isoxazole and an imidazole ring, a combination known to contribute to a broad spectrum of biological activities . The imidazole ring is a key pharmacophore in many therapeutic agents, exhibiting inherent amphoteric properties and serving as a critical structural component in approved drugs targeting conditions like ulcers, fungal infections, and hypertension . Similarly, isoxazole derivatives are widely investigated for their potent anticancer, anti-inflammatory, and antibacterial properties . The primary research application of this bifunctional compound is as a novel, unnatural β-amino acid in the solid-phase synthesis of peptidomimetics . Incorporating such non-proteinogenic amino acids into peptide chains is a fundamental strategy to enhance the metabolic stability and therapeutic potential of bioactive peptides, overcoming the rapid proteolysis often associated with native peptides . Its specific molecular formula is C9H9N3O3 and it has a molecular weight of 207.19 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)11-15-6/h2-3,5H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJENJEJHBPHCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method starts with the preparation of 1H-imidazole and 5-methylisoxazole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Immunosuppressive Properties

Recent studies have demonstrated that derivatives of isoxazole compounds, including 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, exhibit significant immunosuppressive effects. In vitro experiments showed that these compounds could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS) .

Key Findings :

  • The compound was effective in reducing tumor necrosis factor (TNF α) production in human blood cell cultures.
  • It exhibited differential toxicity against various cell lines, suggesting a selective immunosuppressive action without significant cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. For instance, derivatives have shown the ability to modulate immune responses, with some compounds enhancing cellular immune responses while others exerted immunosuppressive effects .

Case Study :
In a study involving mouse splenocytes, specific derivatives demonstrated potent inhibition of concanavalin A-induced proliferation, indicating potential applications in treating autoimmune disorders .

Synthesis and Derivative Development

The synthesis of this compound involves the reaction of various carbonyl compounds with 5-amino-N,3-dimethyl-1,2-isoxazole-4-carbohydrazide. This method has led to the development of numerous derivatives with varied biological activities .

The following table summarizes the biological activities and properties of selected derivatives derived from this compound:

Compound NameActivity TypeObservations
5-amino-N′-(2,4-dihydroxyphenyl)ImmunosuppressiveStrong antiproliferative activity with low toxicity
MM3Anti-inflammatoryInhibits TNF α production; pro-apoptotic effects
5-amino-N-(4-methylbenzyl)Anti-proliferativeEffective against various cancer cell lines

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing enzyme activity or receptor binding. The isoxazole ring may contribute to the compound’s stability and reactivity, enhancing its biological effects.

Comparison with Similar Compounds

5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid

  • Structure : Replaces the imidazole ring with pyrazole.
  • Molecular Formula : C₉H₉N₃O₃ (identical to the target compound).
  • Key Differences : Pyrazole lacks the conjugated nitrogen atoms of imidazole, reducing hydrogen-bonding capacity and altering electronic properties. This may affect binding interactions in biological systems .
  • Applications : Explored as a ligand for kinase inhibitors due to pyrazole’s rigidity .

5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic Acid (CAS: 1465879-77-9)

  • Structure : Methylation at the 1-position of the imidazole ring; carboxylic acid at isoxazole position 4.
  • Molecular Formula : C₁₀H₁₁N₃O₃.
  • The shifted carboxylic acid position alters acidity (pKa ~3.5 vs. ~2.8 for the target compound) .
  • Applications : Used in antiviral drug candidates targeting protease enzymes .

4-(1H-Imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic Acid Hydrobromide (CAS: 1306738-75-9)

  • Structure : Methyl group at isoxazole position 3; hydrobromide salt form.
  • Molecular Formula : C₉H₁₀BrN₃O₃.
  • Key Differences : The salt form enhances water solubility (>50 mg/mL vs. <10 mg/mL for the free acid). The shifted methyl group may reduce steric clashes in crystal packing .
  • Applications : Preferred for formulations requiring high solubility in aqueous media .

Biological Activity

4-(1H-Imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol
  • CAS Number : 893751-88-7

Pharmacological Activities

The compound exhibits several pharmacological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including those similar to this compound, demonstrate significant antimicrobial properties. For example, certain isoxazole derivatives have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the isoxazole ring can enhance antimicrobial activity .

2. Antitumor Activity

The compound has been explored for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest . Notably, combinations of this compound with established chemotherapeutics have shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

3. Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has been reported to exhibit anti-inflammatory properties. This activity may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Kainate Receptors : Recent studies suggest that compounds similar to this one may act as antagonists at kainate receptors, potentially offering neuroprotective effects in models of epilepsy .
  • Cell Cycle Regulation : The compound's ability to induce apoptosis in cancer cells may be mediated through the regulation of key cell cycle proteins, leading to increased rates of cell death in tumor environments .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study Findings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli with an EC50 value comparable to standard antibiotics .
Antitumor Efficacy in Breast CancerShowed enhanced cytotoxicity when combined with doxorubicin in MCF-7 and MDA-MB-231 cell lines, suggesting a promising avenue for treatment-resistant cancers .
Anti-inflammatory MechanismFound to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with imidazole-containing moieties. Key steps include:

  • Alkylation : Reacting 5-methylisoxazole-3-carboxylic acid with a halogenated imidazole derivative (e.g., 1-(chloromethyl)-1H-imidazole) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Microwave-assisted synthesis : For improved yield and reduced reaction time, microwave irradiation (e.g., 100–150°C, 30–60 minutes) can enhance the coupling efficiency of hydrazide intermediates with isoxazole scaffolds .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of imidazole protons (δ 7.5–8.5 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm). The methylene bridge (imidazolylmethyl) appears as a singlet at δ 4.5–5.0 ppm .
    • ¹³C NMR : Carboxylic acid carbonyl (δ 165–170 ppm), isoxazole C-3 (δ 95–100 ppm), and imidazole carbons (δ 120–140 ppm) are key markers .
  • IR Spectroscopy : Look for carboxylic acid O–H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–N stretches (1250–1350 cm⁻¹) .
  • X-ray Crystallography : Use software like ORTEP-3 to resolve crystal structures and confirm spatial arrangement. Hydrogen bonding between the carboxylic acid group and imidazole nitrogen can stabilize the crystal lattice .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar aprotic solvents (DMF, DMSO) > ethanol > water (low solubility due to the carboxylic acid group). Adjust pH with NaOH to form a water-soluble sodium salt .
  • Stability :
    • Thermal : Decomposes above 200°C; store at –20°C under inert atmosphere .
    • pH sensitivity : Stable in acidic conditions (pH 3–6); avoid strong bases to prevent hydrolysis of the imidazole ring .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and selectivity of this compound compared to conventional methods?

Methodological Answer: Microwave irradiation accelerates reaction kinetics by enabling uniform heating. For example:

  • Reaction time : Reduced from 12 hours (conventional reflux) to 30 minutes .
  • Yield optimization : Adjust microwave power (100–300 W) and solvent (e.g., ethanol vs. DMF) to minimize side products like N-alkylated imidazole derivatives .
  • Mechanistic insight : Microwave energy enhances dipole-dipole interactions, promoting efficient coupling between the isoxazole and imidazole moieties .

Q. What computational or experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with imidazole-binding pockets). The methylisoxazole group may enhance hydrophobic interactions .
  • Bioisosteric replacement : Substitute the imidazole ring with triazole or tetrazole analogs to assess changes in potency. For example, tetrazole-containing analogs (see []) show improved metabolic stability .
  • In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) or cellular uptake using radiolabeled derivatives .

Q. How should researchers address contradictory data regarding the compound’s biological activity or synthetic yields?

Methodological Answer:

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates rigorously .
  • Analytical validation : Use HPLC-MS to detect impurities (e.g., unreacted starting materials) that may skew bioactivity results .
  • Data normalization : Compare results against structurally similar controls (e.g., 1-(3-methoxybenzyl)-1H-imidazole-5-carboxylic acid) to isolate substituent effects .

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